molecular formula C27H24FNO3 B12297139 (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

Cat. No.: B12297139
M. Wt: 429.5 g/mol
InChI Key: YESSSWWEAQUWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is a useful research compound. Its molecular formula is C27H24FNO3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, commonly referred to as compound 194367-70-9, is a complex organic molecule with potential pharmacological applications. This compound belongs to the class of azaspiro compounds and has been the subject of various studies focusing on its biological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C27H24FNO2C_{27}H_{24}FNO_2, with a molecular weight of 429.48 g/mol. The structure features a spirocyclic framework, which is significant in influencing its biological properties.

PropertyValue
CAS Number194367-70-9
Molecular FormulaC27H24FNO2
Molecular Weight429.48 g/mol
SynonymsThis compound

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. In experimental models, such as the writhing test and hot plate test, the compound demonstrated a reduction in pain responses comparable to established analgesics.

  • Writhing Test : This test measures the number of writhes induced by acetic acid in mice. The compound showed a dose-dependent reduction in writhes, indicating its potential as an analgesic.
  • Hot Plate Test : In this model, the latency to respond to thermal stimuli was significantly increased in animals treated with the compound, suggesting central analgesic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory mediators:

  • Cytokine Production : In vitro assays demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • COX Inhibition : Molecular docking studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Neuropharmacological Effects

Preliminary studies suggest that this compound may also have neuroprotective effects:

  • Neurotransmitter Modulation : The compound appears to modulate neurotransmitter levels in the brain, potentially providing benefits in conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Acute Toxicity Assessment : A study following OECD guidelines indicated low acute toxicity levels in mice, with no observed lethal effects at tested doses. This suggests a favorable safety profile for further pharmacological exploration.
  • Histopathological Evaluation : Organs from treated animals were examined histologically, revealing no significant pathological changes associated with treatment, further supporting its safety.
  • Molecular Docking Studies : Computational models indicated strong binding affinities to COX enzymes and other pain-related targets, reinforcing the compound's potential as an analgesic and anti-inflammatory agent.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSSWWEAQUWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.